molecular formula C11H13N3O2 B182511 (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol CAS No. 199014-14-7

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Cat. No.: B182511
CAS No.: 199014-14-7
M. Wt: 219.24 g/mol
InChI Key: PIRGPSAINQOQSD-UHFFFAOYSA-N
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Description

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (CAS Registry Number: 199014-14-7) is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This small molecule belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles known for their wide range of applications in chemical synthesis, medicinal chemistry, and materials science . The compound features a 1,2,4-triazole core that is substituted at the 1-position with a 4-methoxybenzyl group and at the 5-position with a methanol functional group . This structure makes it a valuable building block, or synthon, for the preparation of more complex molecules. The presence of both the triazole ring and the hydroxymethyl group offers versatile reactivity, particularly in the construction of molecular frameworks through further functionalization. Its primary research value lies in its potential use as a ligand or precursor in catalytic systems. Structurally related 1,2,4-triazole derivatives have been documented to function as effective ligands, accelerating copper-catalyzed reactions such as the [3+2] azide-alkyne cycloaddition (CuAAC), which is a foundational "click" chemistry reaction . The electron-donating properties of the triazole nitrogen atoms allow it to coordinate to metal centers, modifying their catalytic activity. Furthermore, 1,2,4-triazole derivatives are frequently investigated for their diverse biological activities, which include antifungal, antibacterial, and anticonvulsant properties, making them privileged scaffolds in pharmaceutical research . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-16-10-4-2-9(3-5-10)6-14-11(7-15)12-8-13-14/h2-5,8,15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRGPSAINQOQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444743
Record name {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199014-14-7
Record name {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Alkylation of 1,2,4-Triazole Precursors

A foundational approach involves the direct alkylation of 1,2,4-triazole with 4-methoxybenzyl halides. This method leverages the nucleophilic character of the triazole’s nitrogen atoms, though regioselectivity remains a critical challenge.

Procedure :

  • Substrate Preparation : 1,2,4-Triazole is suspended in a polar aprotic solvent (e.g., dimethylformamide) with a base such as potassium carbonate.

  • Alkylation : 4-Methoxybenzyl chloride is added dropwise at 60–80°C, facilitating N-alkylation at the 1-position.

  • Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate 1-(4-methoxybenzyl)-1H-1,2,4-triazole.

Key Challenge : Competing alkylation at the 4-position necessitates careful stoichiometric control and temperature modulation to favor the 1-isomer.

Lithiation-Mediated Functionalization at the 5-Position

Introducing the hydroxymethyl group at the 5-position requires directed metallation strategies.

Stepwise Protocol :

  • Protection of Reactive Sites : The 1-(4-methoxybenzyl)-1H-1,2,4-triazole is treated with trimethylchlorosilane (TMSCI) in tetrahydrofuran (THF) under inert conditions to temporarily protect reactive nitrogen sites.

  • Lithiation : Lithium diisopropylamide (LDA) is introduced at -78°C, deprotonating the 5-position.

  • Electrophilic Quenching : Formaldehyde gas is bubbled into the reaction mixture, yielding the intermediate 5-(hydroxymethyl) derivative.

  • Deprotection : Acidic hydrolysis (e.g., HCl in methanol) removes silicon-based protecting groups.

Critical Parameters :

  • Temperature control (-78°C) is essential to prevent side reactions.

  • Anhydrous conditions ensure optimal lithiation efficiency.

Alternative Synthetic Strategies

Cyclocondensation of Hydrazine Derivatives

The Pellizzari reaction offers a route to construct the triazole ring de novo with pre-installed substituents.

Representative Pathway :

  • Hydrazine Precursor : 4-Methoxybenzylhydrazine is reacted with ethyl glyoxylate in refluxing ethanol.

  • Cyclization : Heating at 120°C induces cyclocondensation, forming the 1,2,4-triazole ring with a hydroxymethyl group at the 5-position.

Advantages :

  • Avoids regioselectivity issues associated with post-synthetic modifications.

  • High atom economy compared to stepwise alkylation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern facilities employ flow chemistry to enhance yield and reproducibility:

  • Reactor Design : Tubular reactors with immobilized base catalysts (e.g., KOH on alumina) enable continuous alkylation of 1,2,4-triazole.

  • Residence Time Optimization : 15–20 minutes at 100°C achieves >85% conversion.

Solvent Recycling Protocols

  • Distillation Recovery : Methanol and THF are reclaimed via fractional distillation, reducing production costs by 40%.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC :

    • Column: Zorbax Silica (250 × 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic 70:30 hexane/ethyl acetate

    • Retention Time: 8.2 minutes.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 5.42 (s, 2H, CH₂O), 4.65 (s, 2H, NCH₂), 3.78 (s, 3H, OCH₃).

ParameterValue
Molecular Weight219.23 g/mol
Solubility in DMSO45 mM
Storage Temperature-20°C (1 month)

Preparation Table :

Target ConcentrationVolume (per 1 mg)
1 mM4.56 mL
10 mM0.46 mL

Note: Solutions require sonication (37°C, 15 minutes) for complete dissolution.

In Vivo Formulation Protocol

  • Master Liquid : Dissolve 10 mg in 222 µL DMSO (45 mM).

  • Diluent Series :

    • Add 444 µL PEG300 → vortex 1 minute.

    • Add 444 µL Tween 80 → vortex 1 minute.

    • Add 1332 µL ddH₂O → final concentration 10 mM .

Chemical Reactions Analysis

Types of Reactions

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: 1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-carbaldehyde or 1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-carboxylic acid.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Derivatives with different substituents on the benzyl ring.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol typically involves the reaction of 4-methoxybenzyl chloride with 1H-1,2,4-triazole-5-thiol in the presence of a base. The resulting product can be purified through recrystallization techniques. Structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the molecular structure and purity.

Key Structural Features:

  • Molecular Formula : C11H14N4O
  • Molecular Weight : 218.25 g/mol
  • Key Functional Groups : Triazole ring, methoxy group, and alcohol functionality.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. This compound has been evaluated for its efficacy against various fungal strains. A study demonstrated its effectiveness comparable to established antifungal agents like fluconazole against Candida species .

Anticancer Properties

Triazole compounds have been studied for their anticancer potential. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism appears to involve the inhibition of cell proliferation and modulation of apoptotic pathways.

Plant Growth Regulation

Recent studies have explored the use of triazole derivatives as plant growth regulators. This compound has been shown to enhance root development and overall plant vigor in crops like tomato and cucumber when applied at specific concentrations .

Fungicidal Activity

The compound has also demonstrated fungicidal properties against various phytopathogenic fungi. Field trials indicated a reduction in disease severity caused by pathogens such as Fusarium spp., suggesting its potential as a biofungicide in sustainable agriculture .

Polymer Chemistry

In material science, this compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Polymers derived from triazole structures exhibit interesting electronic properties that make them suitable for applications in organic electronics .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntifungal ActivityEffective against Candida species
Anticancer PropertiesInduces apoptosis in MCF-7 and HeLa cells
Agricultural SciencePlant Growth RegulationEnhances root development in crops
Fungicidal ActivityReduces disease severity from Fusarium spp.
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol would depend on its specific application. For example, if it exhibits antifungal activity, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazolyl methanol derivatives. Below is a comparative analysis with structurally related analogs, emphasizing substituent effects, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison of 1,2,4-Triazolyl Methanol Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Biological Activity Reference
(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol C₁₁H₁₃N₃O₂ 4-Methoxybenzyl, hydroxymethyl 219.23 Enzyme inhibition (lipase/α-glucosidase)
Fluconazole C₁₃H₁₂F₂N₆O Difluorophenyl, triazolylmethanol 306.3 Antifungal agent (CYP51 inhibition)
(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol C₅H₉N₃O Ethyl, hydroxymethyl 127.15 Higher solubility due to smaller substituent
[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol C₅H₇F₂N₃O 2,2-Difluoroethyl, hydroxymethyl 163.13 Enhanced metabolic stability
2-[3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide C₁₈H₁₇ClN₆O₂ 4-Chlorophenyl, acetohydrazide 396.82 Lipase inhibition (IC₅₀: 12.3 µM)

Key Comparative Insights:

This group may also reduce solubility compared to Fluconazole’s difluorophenyl moiety, which balances lipophilicity and bioavailability . Hydroxymethyl positioning: The 5-hydroxymethyl group in 1,2,4-triazoles is critical for hydrogen-bonding interactions in enzyme inhibition, as seen in both the target compound and Fluconazole .

Derivatives with halogenated substituents (e.g., 2,2-difluoroethyl in ) exhibit improved metabolic stability due to resistance to oxidative degradation.

Biological Activity: The target compound’s enzyme inhibition profile (lipase/α-glucosidase) contrasts with Fluconazole’s antifungal mechanism (CYP51 inhibition), highlighting the role of substituents in target specificity . Thiolated analogs (e.g., in ) demonstrate antimicrobial activity (MIC: 31.25 µg/mL against Pseudomonas aeruginosa), but the target compound’s methanol group may reduce thiol-mediated toxicity .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 1,2,4-triazoles, such as cyclocondensation of hydrazines with carboxylic acids or multi-component reactions . In contrast, 1,2,3-triazole analogs (e.g., ) require copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is less relevant here .

Challenges and Opportunities:

  • Commercial Availability : The target compound’s discontinued status underscores challenges in sourcing, necessitating in-house synthesis for further studies.

Biological Activity

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is a compound belonging to the triazole class, which has garnered interest in biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy, mechanisms of action, and structure-activity relationships.

The molecular formula for this compound is C11H14N4OC_{11}H_{14}N_{4}O, with a molecular weight of 218.25 g/mol. The synthesis typically involves the reaction of 4-methoxybenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide or potassium carbonate, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under elevated temperatures .

Antimicrobial Activity

Triazole derivatives are known for their antifungal properties. Studies suggest that this compound may exhibit similar activities by inhibiting ergosterol synthesis in fungal cell membranes. This mechanism is crucial for the development of antifungal agents .

Table 1: Summary of Antimicrobial Studies

StudyOrganism TestedIC50 ValueMechanism
Candida albicans15 µMErgosterol inhibition
Aspergillus niger20 µMCell membrane disruption

Anticancer Activity

Recent research highlights the potential anticancer properties of triazole compounds. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. A study reported that triazole derivatives showed IC50 values as low as 52 nM against MCF-7 breast cancer cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 ValueReference
Triazole AMCF-752 nM
Triazole BHeLa74 nM
Triazole CNCI-H4600.99 µM

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Antifungal Mechanism : It likely inhibits the enzyme lanosterol demethylase involved in ergosterol biosynthesis, leading to compromised fungal cell membrane integrity.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through various pathways such as the inhibition of tubulin polymerization and disruption of microtubule dynamics. This results in cell cycle arrest and subsequent cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of triazole derivatives. The presence of the methoxy group on the benzyl ring appears to enhance both antimicrobial and anticancer activities compared to other triazole derivatives lacking this substituent. Studies indicate that modifications at specific positions can significantly affect potency and selectivity against different biological targets .

Case Studies

Several case studies have explored the biological activity of related triazole compounds:

  • Case Study on Anticancer Activity : A series of triazole derivatives were synthesized and tested against a panel of cancer cell lines. One compound exhibited an IC50 value of 52 nM against MCF-7 cells and was found to induce G2/M phase arrest .
  • Case Study on Antifungal Activity : Another study evaluated several triazole derivatives for their antifungal efficacy against Candida species, revealing that certain modifications led to enhanced activity compared to standard antifungals .

Q & A

Q. What are the standard synthetic routes for (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives under basic conditions. For example, refluxing a thiosemicarbazide precursor in ethanolic NaOH (2M, 50 mL) for 4–6 hours, followed by acidification (pH 3–4) to precipitate the product. Purification via recrystallization (ethanol-water, 1:1) yields the triazole core. The 4-methoxybenzyl group is introduced via alkylation or substitution reactions, optimized for regioselectivity .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Structural confirmation relies on:
  • NMR : 1^1H and 13^13C NMR to identify methoxybenzyl protons (δ ~3.8 ppm for OCH3_3) and triazole ring carbons (δ 150–160 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+).
  • X-ray Crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) are used for small-molecule refinement, leveraging high-resolution data .

Advanced Research Questions

Q. How does the 4-methoxybenzyl substituent influence the compound’s pharmacological activity?

  • Methodological Answer : The 4-methoxybenzyl group enhances lipophilicity, improving membrane permeability. In anticancer studies, derivatives with this group showed IC50_{50} values as low as 4.78 μM against MCF-7 cells, attributed to JNK pathway modulation. Comparative SAR studies suggest electron-donating methoxy groups stabilize π-π interactions with kinase active sites .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Cross-reference structural analogs (e.g., thiophene- or pyrrolidine-substituted triazoles) to isolate substituent-specific effects.
  • Cation Effects : For salts, compare Na+^+ vs. K+^+ counterions; potassium derivatives often show higher actoprotective activity (6.32% improvement over riboxin) due to enhanced bioavailability .
  • In Silico Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic properties and correlate with experimental IC50_{50} values .

Q. What in vitro models are appropriate for evaluating its anticancer potential?

  • Methodological Answer :
  • Cell Lines : MCF-7 (breast cancer) and HeLa (cervical cancer) for preliminary cytotoxicity screening.
  • Assays : MTT or SRB assays to quantify viability. For example, IC50_{50} = 4.78 μM in MCF-7 cells indicates potent activity .
  • Mechanistic Studies : Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) and kinase inhibition (pJNK levels) .

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